molecular formula C19H22ClN3O3S2 B2714607 1-((4-chlorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 941981-87-9

1-((4-chlorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2714607
CAS No.: 941981-87-9
M. Wt: 439.97
InChI Key: XWIQFMZTGOKISE-UHFFFAOYSA-N
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Description

The compound 1-((4-chlorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic molecule featuring a piperidine-4-carboxamide core linked to a 4-chlorophenylsulfonyl group and a 4,5,6,7-tetrahydrobenzo[d]thiazole moiety. This structure combines sulfonamide and carboxamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S2/c20-14-5-7-15(8-6-14)28(25,26)23-11-9-13(10-12-23)18(24)22-19-21-16-3-1-2-4-17(16)27-19/h5-8,13H,1-4,9-12H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIQFMZTGOKISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((4-chlorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a novel chemical entity that has garnered attention for its potential pharmacological properties. This article reviews its biological activity, including antibacterial effects, enzyme inhibition, and other therapeutic potentials based on diverse research findings.

Chemical Structure

The compound consists of a piperidine ring substituted with a sulfonyl group and a tetrahydrobenzo[d]thiazole moiety. This structural configuration is believed to contribute to its biological properties.

Biological Activity Overview

  • Antibacterial Activity :
    • In studies evaluating the compound's antibacterial properties, it demonstrated moderate to strong activity against various strains of bacteria such as Salmonella typhi and Bacillus subtilis. However, it showed only weak to moderate activity against other tested strains .
    • A comparative analysis of related compounds indicated that those with similar sulfonyl and piperidine structures also exhibited significant antibacterial effects, suggesting a common mechanism of action.
  • Enzyme Inhibition :
    • The compound has been identified as a potent inhibitor of urease, an enzyme critical for the survival of certain pathogens. This inhibition is significant as it may lead to the development of new treatments for infections caused by urease-producing bacteria .
    • Additionally, some derivatives of the compound exhibited strong inhibitory activity against acetylcholinesterase, which is relevant for treating conditions like Alzheimer's disease .
  • In Silico Studies :
    • Molecular docking studies have shown that the compound interacts favorably with several target proteins, indicating potential efficacy in various therapeutic areas. These studies help elucidate the binding affinities and interactions at the molecular level .

Case Studies

Several studies have been conducted to assess the biological activity of this compound and its derivatives:

  • Study 1 : A synthesis and biological evaluation of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives revealed promising antibacterial activity and enzyme inhibition profiles. The study utilized both in vitro assays and computational methods to confirm the biological effects .
  • Study 2 : Another research effort focused on the pharmacological behavior of piperidine derivatives highlighted their potential in cancer chemotherapy and hypoglycemic activities. The results suggested that modifications in the piperidine structure could enhance biological efficacy while reducing toxicity .

Data Table: Biological Activity Summary

Activity Type Effect Target Organisms/Enzymes Reference
AntibacterialModerate to strongSalmonella typhi, Bacillus subtilis
Enzyme InhibitionStrong urease inhibitorUrease
Acetylcholinesterase InhibitionStrongAcetylcholinesterase
Molecular DockingFavorable interactionsVarious protein targets

Comparison with Similar Compounds

Tetrahydrobenzo[d]thiazole Derivatives

Compound 31 (3,4-dimethoxy-N-((R)-1-(3-(((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)ethyl)benzamide) shares the tetrahydrobenzo[d]thiazole core with the target compound but differs in substituents. Instead of a piperidine-4-carboxamide, it has a benzamide group, and the sulfonyl moiety is replaced by a 3,4-dimethoxybenzyl chain. This structural variation impacts solubility and electronic properties, as evidenced by its synthesis via adapted patent procedures .

Tetrahydrobenzo[d]oxazol-2-one Derivatives

Compounds 7a–7d (e.g., 6-ethoxycarbonyl-5-(4-methoxyphenyl)-3-phenyl derivatives) feature a benzo[d]oxazol-2-one core instead of thiazole. These compounds exhibit distinct melting points (e.g., 7a: 198–200°C) and FT-IR peaks for carbonyl (1740–1750 cm⁻¹) and cyano (2220 cm⁻¹) groups, contrasting with the target compound’s sulfonyl and carboxamide IR signatures (~1250 cm⁻¹ for S=O and ~1660 cm⁻¹ for C=O) .

Tetrahydrobenzo[b]thiophene Derivatives

Compounds 7a–7d in (e.g., 1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea) replace the thiazole with a thiophene ring. The absence of a nitrogen atom in the heterocycle reduces basicity, while urea linkages introduce additional hydrogen-bonding sites. IR spectra of these compounds show NH stretches at ~3300 cm⁻¹, similar to the target compound’s carboxamide NH bands .

Functional Group Variations

Sulfonyl vs. Non-Sulfonyl Analogues

The target compound’s 4-chlorophenylsulfonyl group distinguishes it from non-sulfonated analogues like 7a–7d () or oxazolones (). Sulfonyl groups enhance thermal stability and resistance to hydrolysis compared to esters (e.g., ethoxycarbonyl in ) or ureas (). IR spectra of sulfonyl-containing compounds (e.g., ’s [7–9]) show characteristic S=O stretches at 1247–1255 cm⁻¹, absent in oxazolones or thiophenes .

Carboxamide vs. Thioamide/Urea Derivatives

The piperidine-4-carboxamide in the target compound contrasts with thioamide (C=S at ~1250 cm⁻¹ in ’s [4–6]) or urea (NH stretches at ~3300 cm⁻¹ in ) functionalities. Carboxamides generally exhibit higher polarity and stronger hydrogen-bonding capacity than thioamides, influencing solubility and target binding .

Data Tables

Table 1: Structural and Spectral Comparison of Key Analogues

Compound Class Core Structure Key Substituents IR Peaks (cm⁻¹) Notable Features
Target Compound Benzo[d]thiazole 4-Chlorophenylsulfonyl, carboxamide ~1250 (S=O), ~1660 (C=O) High polarity, metabolic stability
([7–9]) 1,2,4-Triazole 4-X-phenylsulfonyl, 2,4-difluorophenyl 1247–1255 (C=S), 3278–3414 (NH) Thione tautomer, no S-H stretch
(7a–7d) Benzo[d]oxazol-2-one Ethoxycarbonyl, cyano, substituted phenyl 1740–1750 (C=O), 2220 (C≡N) High melting points (198–200°C)
(7a–7d) Benzo[b]thiophene Cyano/ester, benzoyl urea ~3300 (NH) Urea linkages, moderate solubility

Q & A

Q. What formulation strategies improve solubility and stability for in vivo studies?

  • Methodological Answer : Prepare salt forms (e.g., hydrochloride, mesylate) via counterion screening. Use nanoemulsions or cyclodextrin complexes for hydrophobic derivatives. Assess stability under accelerated conditions (40°C/75% RH) and in plasma using HPLC-UV .

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